1-Butoxyoctane

Description

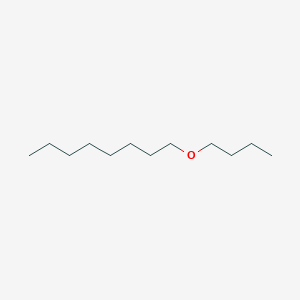

Structure

2D Structure

3D Structure

Properties

CAS No. |

53839-23-9 |

|---|---|

Molecular Formula |

C12H26O |

Molecular Weight |

186.33 g/mol |

IUPAC Name |

1-butoxyoctane |

InChI |

InChI=1S/C12H26O/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3-12H2,1-2H3 |

InChI Key |

HLKBESQBAMRXPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCCCC |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 1 Butoxyoctane and Analogous Long Chain Ethers

Classical and Established Synthetic Pathways for Ether Linkage Formation

The foundational methods for ether synthesis have been refined over more than a century and remain cornerstones of organic chemistry. masterorganicchemistry.com

The Williamson ether synthesis is a versatile and widely employed method for preparing both symmetrical and asymmetrical ethers. byjus.combritannica.com Developed by Alexander Williamson in 1850, the reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. byjus.comwikipedia.org

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. wikipedia.org An alkoxide, generated by treating an alcohol with a strong base (e.g., sodium hydride, NaH), acts as the nucleophile. youtube.com This nucleophile attacks the electrophilic carbon of an alkyl halide in a single, concerted step, displacing the halide leaving group. byjus.com For the synthesis of 1-butoxyoctane, two primary routes are feasible:

Route A: Reaction of sodium butoxide with a 1-octyl halide (e.g., 1-bromooctane).

Route B: Reaction of sodium octoxide with a 1-butyl halide (e.g., 1-bromobutane).

Because the S(_N)2 mechanism is sensitive to steric hindrance, it is most efficient with primary alkyl halides. masterorganicchemistry.com Both proposed routes for this compound utilize primary halides, making them viable options. byjus.com The use of secondary or tertiary alkyl halides is less practical as it often leads to elimination (E2) side reactions. masterorganicchemistry.com

Stereochemistry: The S(_N)2 mechanism proceeds with a backside attack by the nucleophile, resulting in an inversion of configuration at the electrophilic carbon center. nih.gov If a chiral secondary alkyl halide were used, this inversion would be a critical stereochemical outcome. For the synthesis of the achiral this compound from achiral precursors, this aspect is not a factor, but it is a crucial consideration for the synthesis of more complex, chiral long-chain ethers.

Table 1: Comparison of Williamson Ether Synthesis Routes for this compound

| Route | Alkoxide | Alkyl Halide | Byproduct | Considerations |

|---|---|---|---|---|

| A | Sodium butoxide (from 1-butanol) | 1-Bromooctane (B94149) | Sodium bromide (NaBr) | Both reactants are primary, favoring the SN2 pathway. masterorganicchemistry.com |

| B | Sodium octoxide (from 1-octanol) | 1-Bromobutane (B133212) | Sodium bromide (NaBr) | Both reactants are primary, also favoring the SN2 pathway. masterorganicchemistry.com The choice between Route A and B may depend on reactant availability and cost. |

The acid-catalyzed dehydration of alcohols can produce ethers, typically under controlled temperature conditions. byjus.com For instance, heating ethanol (B145695) with sulfuric acid at around 413 K (140 °C) yields diethyl ether. byjus.com

Mechanism: The reaction begins with the protonation of an alcohol molecule by the acid catalyst, which converts the poor hydroxyl leaving group into a good leaving group (water). masterorganicchemistry.com A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an S(_N)2 reaction to form a protonated ether, which is subsequently deprotonated. libretexts.org

Scope and Limitations: This method is primarily effective for the synthesis of symmetrical ethers from unhindered primary alcohols. masterorganicchemistry.comlibretexts.org Its application to the synthesis of unsymmetrical ethers like this compound is severely limited. pearson.com When a mixture of two different primary alcohols, such as 1-butanol (B46404) and 1-octanol (B28484), is subjected to acidic dehydration, a statistical mixture of three different ethers (this compound, dibutyl ether, and dioctyl ether) is formed, complicating purification and reducing the yield of the desired product. libretexts.orgquora.com Furthermore, at higher temperatures (above 150 °C), an E2 elimination reaction dominates, leading to the formation of alkenes (1-butene and 1-octene). libretexts.org

Table 2: Potential Products in Acid-Catalyzed Dehydration of a 1-Butanol/1-Octanol Mixture

| Reactants | Desired Asymmetrical Ether | Symmetrical Byproducts | Elimination Byproducts |

|---|---|---|---|

| 1-Butanol + 1-Octanol | This compound | Dibutyl ether, Dioctyl ether | 1-Butene, 1-Octene (B94956) |

Discovered by Oyo Mitsunobu, this reaction is a powerful tool for converting primary and secondary alcohols into various functional groups, including ethers, with a characteristic inversion of stereochemistry. byjus.comnih.gov The reaction employs a phosphine, typically triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduatlanchimpharma.com

Mechanism: The mechanism is complex but begins with the reaction of triphenylphosphine and DEAD to form a phosphonium (B103445) salt intermediate. byjus.com This intermediate activates an alcohol, making the hydroxyl group susceptible to nucleophilic attack. missouri.edu For ether synthesis, a second alcohol molecule serves as the nucleophile, attacking the activated alcohol in an S(_N)2 fashion. chemistnotes.com This process results in the formation of the desired ether, along with triphenylphosphine oxide and a dialkyl hydrazodicarboxylate as byproducts. nih.gov

The reaction is highly effective but suffers from poor atom economy and the need to separate the product from stoichiometric byproducts. nih.gov The order of reagent addition can be crucial for success, with protocols often specifying the slow addition of DEAD to a cooled solution of the alcohol, the acidic pronucleophile (the second alcohol), and triphenylphosphine. wikipedia.org

The Ullmann condensation, first reported in 1905, is a copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol. synarchive.comorganic-chemistry.org Traditional Ullmann conditions are harsh, requiring high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.org

Mechanism and Scope: The mechanism is thought to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes a coupling reaction with the aryl halide. wikipedia.orgnih.gov While modern advancements have introduced soluble copper catalysts and ligands that allow for milder reaction conditions (80–110 °C), the Ullmann synthesis and its variants are primarily designed for the formation of C(aryl)–O bonds. nih.govbeilstein-journals.org This methodology is generally not applied to the synthesis of aliphatic ethers like this compound from alkyl halides.

Bimolecular dehydration is the general term for a condensation reaction where two alcohol molecules combine to form an ether and a molecule of water. britannica.combritannica.com Acid-catalyzed dehydration (Section 2.1.2) is the most common example of this approach. masterorganicchemistry.com

This method is most practical for producing simple, symmetrical ethers on an industrial scale, such as diethyl ether from ethanol. britannica.com As with acid-catalyzed dehydration, the synthesis of a specific, unsymmetrical long-chain ether like this compound is impractical due to the formation of a statistical mixture of products. pearson.comquora.com The reaction is also in competition with unimolecular dehydration, which yields an alkene, particularly with secondary and tertiary alcohols or at elevated temperatures. britannica.com

Advanced and Specialized Synthetic Routes for Long-Chain Ethers

Modern organic synthesis seeks to develop more efficient, selective, and sustainable methods. For ether synthesis, this includes improving classical methods and devising novel strategies.

Catalytic and Greener Approaches: Research has focused on enhancing the Williamson synthesis through the use of phase-transfer catalysts, which can improve reaction rates and efficiency. numberanalytics.com The use of more environmentally benign solvents, such as ionic liquids or deep eutectic solvents, is also an area of active development. numberanalytics.comnih.gov For instance, a copper-catalyzed Ullmann-type reaction for aryl alkyl ethers has been demonstrated in a recyclable choline (B1196258) chloride-based deep eutectic solvent, avoiding the need for traditional volatile organic solvents. nih.gov

Catalytic Dehydration: While classical acid catalysis is unselective for unsymmetrical ethers, research into heterogeneous catalysts, such as metal oxides, aims to achieve more selective bimolecular dehydration. researchgate.net These solid acid catalysts could potentially offer better control over product distribution compared to homogeneous acid catalysts like sulfuric acid.

Umpolung (Reversed Polarity) Strategies: An alternative to the standard approach of a nucleophilic oxygen attacking an electrophilic carbon is to reverse the polarity. One such method involves the reaction of carbanions (nucleophilic carbon) with electrophilic oxygen sources. acs.org For example, organometallic reagents can react with monoperoxyacetals in a process that is mechanistically distinct from a simple S(_N)2 reaction, allowing for the formation of sterically hindered ethers that are inaccessible via the Williamson synthesis. acs.org

Alkoxymercuration-Demercuration: This two-step process provides a reliable method for the Markovnikov addition of an alcohol to an alkene. libretexts.org To synthesize this compound via this route, one could react 1-octene with 1-butanol in the presence of a mercury(II) salt (e.g., mercury(II) trifluoroacetate). The resulting alkoxymercurial intermediate is then reduced with sodium borohydride (B1222165) to yield the ether. This method offers a distinct and often complementary approach to the Williamson synthesis for constructing ethers. libretexts.org

Reductive Etherification Strategies for Carbonyl and Alcohol Precursors

Reductive etherification is a powerful method for the synthesis of unsymmetrical ethers by coupling a carbonyl compound with an alcohol in the presence of a reducing agent. organic-chemistry.orgrsc.org This approach is highly versatile as it can utilize a wide range of commercially available aldehydes, ketones, and alcohols. nih.gov The reaction typically proceeds through the formation of a hemiacetal intermediate, which is then reduced to the corresponding ether. researchgate.net

A notable example is the reductive etherification of 2-heptanone (B89624) with 1-butanol to produce 2-butoxyheptane, an analog of this compound. escholarship.org This reaction has been effectively catalyzed by a combination of a hydrogenation catalyst, such as palladium on carbon (Pd/C), and an acid catalyst. escholarship.org Studies have shown that high yields of the desired ether can be achieved by optimizing reaction conditions such as temperature and hydrogen pressure. escholarship.org For instance, using 5% Pd/C with silica-supported 4-ethylbenzenesulfonic acid (EBSA/SiO₂) at 120°C and 150 psi of H₂ resulted in an 88% yield of 2-butoxyheptane. escholarship.org

A well-defined cationic Ruthenium-hydride complex, [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, has also been shown to be a highly chemoselective catalyst for the reductive etherification of various aldehydes and ketones with alcohols in an aqueous solution, using molecular hydrogen as the reducing agent. organic-chemistry.orgnih.gov This method is advantageous due to its use of environmentally benign water as a solvent and the avoidance of wasteful byproducts. nih.gov

The mechanism for reductive etherification can vary depending on the catalyst and reactants. Theoretical studies using Density Functional Theory (DFT) on the reaction between aromatic aldehydes and alcohols have helped to elucidate the reaction pathways, suggesting that the reaction proceeds more readily in polar solvents. nih.gov A general mechanism involves the initial reaction between the carbonyl compound and the alcohol to form a hemiacetal, which can then be dehydrated to an oxocarbenium ion or an enol ether. These intermediates are subsequently reduced to the final ether product. researchgate.net

| Carbonyl Precursor | Alcohol Precursor | Catalyst System | Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Heptanone | 1-Butanol | 5% Pd/C, EBSA/SiO₂ | H₂ | 120°C, 150 psi | 2-Butoxyheptane | 88% | escholarship.org |

| 2-Methylpentanal | 2-Methylpentanol | Pd/SiO₂ | H₂ | 125°C | Bis(2-methylpentyl) ether | 79% | ou.edu |

| Various Aldehydes/Ketones | Various Alcohols | [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ | H₂ | Aqueous solution | Unsymmetrical Ethers | High | organic-chemistry.orgnih.gov |

Etherification of Furanic Compounds, Esters, and Carboxylic Acids

The etherification of biomass-derived compounds such as furanics, esters, and carboxylic acids presents a sustainable route to long-chain ethers. Furfural (B47365), a platform chemical derived from lignocellulosic biomass, can be converted to furfuryl ethers through reductive etherification. organic-chemistry.org This one-step process, reacting furfural with an alcohol in the presence of a catalyst and a reducing agent, is often more efficient than the conventional two-step hydrogenation-etherification route. nih.gov For instance, the reductive etherification of furfural with ethanol over a Pd/C catalyst at 60°C and 0.3 MPa of H₂ has yielded up to 81% of furfuryl ethyl ether. nih.gov

Long-chain ethers can also be synthesized from the reductive etherification of fatty acids or their esters. This method is particularly attractive as it can utilize renewable feedstocks like vegetable oils. A catalyst system composed of a ruthenium/triphos complex and a Brønsted acid has been successfully employed for the conversion of fatty acids and aliphatic alcohols into the corresponding ethers under hydrogen pressure. researchgate.net Notably, rapeseed oil, a triglyceride, has been directly converted to butyl octadecyl ether in high yields using this method with butanol. researchgate.netruhr-uni-bochum.de This demonstrates the potential for producing long-chain ethers from complex, renewable sources in a single step. ruhr-uni-bochum.de

The esterification of fatty acids, such as oleic acid, with alcohols like butanol is a well-established reaction, often catalyzed by mineral acids like H₂SO₄ or solid acid catalysts. ufv.brresearchgate.netresearchgate.net While this primarily produces esters, under certain reductive conditions, these can be further converted to ethers. The direct conversion of fatty acid esters with alcohols to ethers avoids intermediate steps and waste-intensive reagents. ruhr-uni-bochum.de

| Precursor | Alcohol | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Furfural | Ethanol | Pd/C | 60°C, 0.3 MPa H₂ | Furfuryl ethyl ether | 81% | nih.gov |

| Rapeseed Oil (Triglyceride) | Butanol | Ru/triphos, HNTf₂ | 70 bar H₂ | Butyl octadecyl ether | High | researchgate.netruhr-uni-bochum.de |

| Oleic Acid | Butanol | H₂SO₄ | 80°C, 6 h | Butyl oleate (B1233923) (Ester) | 92.3% | ufv.br |

Catalytic Addition of Alcohols to Olefins

The hydroalkoxylation of olefins, which is the addition of an alcohol across a carbon-carbon double bond, is a direct and atom-economical method for synthesizing ethers. This reaction can be catalyzed by various solid acid catalysts, including zeolites. ufv.br For the synthesis of long-chain ethers like this compound, the addition of 1-butanol to 1-octene is a viable pathway.

Research has shown that zeolite beta is an effective catalyst for the hydroalkoxylation of 1-hexene (B165129) with alcohols like 1-propanol (B7761284) and 1-butanol, selectively forming 2-propoxyhexane and 2-butoxyhexane, respectively. wmich.edu This suggests that a similar approach could be applied to the reaction of 1-octene with 1-butanol. The use of solid acid catalysts like zeolites is advantageous as they are easily separable and reusable. ufv.brrsc.org The reaction of a model bio-oil containing 1-octene and 1-butanol has been studied over various solid acid catalysts, demonstrating the feasibility of this etherification route. psu.edutsijournals.com

The reaction mechanism typically involves the protonation of the olefin by the acid catalyst to form a carbocation intermediate. This intermediate is then attacked by the alcohol nucleophile, followed by deprotonation to yield the ether product. The regioselectivity of the addition is governed by the stability of the carbocation intermediate, often leading to the Markovnikov addition product.

| Olefin | Alcohol | Catalyst | Conditions | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Hexene | 1-Butanol | Zeolite Beta | Continuous-flow, optimized T | 2-Butoxyhexane | High selectivity | wmich.edu |

| 1-Octene | 1-Butanol | Solid Acids (e.g., SSA, Dowex) | 120°C, 3 h | Octyl Butyl Ethers | Varies with catalyst | psu.edutsijournals.com |

Transition Metal-Free Coupling Reactions for Aliphatic Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing symmetrical and unsymmetrical ethers that does not require a transition metal catalyst. nih.govache.org.rsmasterorganicchemistry.com The reaction involves the nucleophilic substitution (S_N2) of an alkyl halide or sulfonate by an alkoxide. nih.govmasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of sodium octoxide with 1-bromobutane or sodium butoxide with 1-bromooctane. The S_N2 mechanism dictates that primary alkyl halides are preferred to minimize competing elimination reactions. nih.gov

While traditionally carried out using strong bases like sodium hydride in anhydrous solvents, modifications have been developed to make the process more environmentally friendly. rsc.org Phase-transfer catalysis (PTC) is a notable improvement, allowing the reaction to be performed under milder conditions, often without the need for anhydrous solvents. crdeepjournal.org This technique is particularly beneficial for green chemistry as it can reduce the need for organic solvents and allow the use of water. kataliz.org.ua

| Alkoxide Precursor | Alkyl Halide | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 1-Octanol | 1-Bromobutane | Strong base (e.g., NaH), aprotic solvent | This compound | Classic S_N2 reaction | nih.govache.org.rsmasterorganicchemistry.com |

| Benzyl (B1604629) alcohol | Butyl chloride | NaOH, Tetrabutylammonium hydrogen sulphate (PTC) | Benzyl butyl ether | Milder conditions, no anhydrous solvent needed | kataliz.org.ua |

Heterogeneous and Homogeneous Catalysis in Etherification (e.g., Lewis Acid and Brønsted Acid Catalysts)

Both heterogeneous and homogeneous catalysts play a crucial role in various etherification reactions. Acid catalysis, in particular, is widely employed for the dehydration of alcohols to form ethers. ucalgary.ca This can be achieved using both Brønsted and Lewis acids.

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, are often used for their high activity and selectivity. nih.gov For instance, trifluoroacetic acid (TFA) has been shown to be an effective catalyst for the cross-coupling of two different alcohols to form unsymmetrical ethers under mild conditions. nih.gov Metal triflates, acting as Lewis acids, have demonstrated high activity and selectivity in the etherification of glycerol (B35011) with short-chain alcohols. rsc.org For example, Bi(OTf)₃ has been used to produce monoalkylglyceryl ethers with yields up to 70%. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability. rsc.org Solid acid catalysts like zeolites (e.g., H-ZSM-5, H-FAU, H-MOR) and ion-exchange resins (e.g., Amberlyst) are commonly used for the dehydration of alcohols to ethers and the addition of alcohols to olefins. rsc.orgacademie-sciences.fr For example, H-MFI has been identified as a highly active and stable catalyst for the dehydration of butanol isomers. rsc.org The etherification of biomass-based alcohols with 1-octene has been successfully carried out using H-Beta zeolites in a solventless system, showing high selectivities to the corresponding mono- and di-octyl ethers. ufv.br

| Catalyst Type | Catalyst Example | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Homogeneous (Brønsted Acid) | Trifluoroacetic Acid (TFA) | Cross-coupling of two different alcohols | High yields of unsymmetrical ethers under mild conditions. | nih.gov |

| Homogeneous (Lewis Acid) | Bismuth(III) triflate (Bi(OTf)₃) | Etherification of glycerol with short-chain alcohols | High activity and selectivity, up to 70% yield of monoalkylglyceryl ethers. | rsc.org |

| Heterogeneous (Zeolite) | H-Beta | Etherification of biomass-alcohols with 1-octene | High selectivity to mono- and di-octyl ethers in a solventless system. | ufv.br |

| Heterogeneous (Zeolite) | H-MFI | Dehydration of butanol isomers | Most active and stable catalyst compared to H-FAU and H-MOR. | rsc.org |

Microwave-Assisted Synthetic Techniques for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and improved purity of products. benthamdirect.comsacredheart.eduacs.org This technique has been successfully applied to the Williamson ether synthesis. sacredheart.eduresearchgate.netrsc.org

The use of microwave irradiation can dramatically reduce the reaction time for the Williamson ether synthesis from hours to minutes. sacredheart.eduresearchgate.net For example, the synthesis of 1-ethoxydodecane, a long-chain aliphatic ether, was optimized using microwave heating, reducing the reaction time from a 65-minute reflux to just 3 minutes, while also improving the yield compared to conventional heating. sacredheart.eduresearchgate.net Microwave-assisted synthesis of various alkyl aryl ethers has been achieved in less than 5 minutes at room temperature with excellent yields. tsijournals.comhakon-art.com

The efficiency of microwave heating stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This can be particularly advantageous for reactions that are slow under conventional heating or require high temperatures.

| Reaction Type | Reactants | Conditions | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Williamson Ether Synthesis | 1-Dodecanol, 1-Bromoethane | 123°C, 1000W | 1-Ethoxydodecane | 3 minutes | ~70% | sacredheart.eduresearchgate.net |

| Williamson Ether Synthesis | Various phenols and alkyl halides | K₂CO₃/KOH, TBAB | Unsymmetrical ethers | 45-100 seconds | High | tsijournals.comhakon-art.com |

| Williamson Ether Synthesis | Phenols, Alkyl halides | Banana peel catalyst, 300W | Ethers | Reduced times | High | benthamdirect.com |

Synthesis under Solvent-Free and Micellar Reaction Conditions

Solvent-Free Synthesis: Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and can simplify product purification. The Williamson ether synthesis can be adapted to solvent-free conditions, often in conjunction with phase-transfer catalysis (PTC). ruhr-uni-bochum.de In this setup, a solid base (e.g., NaOH or K₂CO₃) is used with a phase-transfer catalyst to facilitate the reaction between the alcohol and the alkyl halide in the absence of a bulk solvent. ruhr-uni-bochum.de This approach has been investigated for the synthesis of glycidyl (B131873) ethers from fatty alcohols, demonstrating yields above 75%. ruhr-uni-bochum.de The use of a solid base allows for easy separation from the liquid product, simplifying the workup process. ruhr-uni-bochum.de

Micellar Reaction Conditions: Micellar catalysis involves the use of surfactants to form micelles in an aqueous medium. sacredheart.eduacsgcipr.org These micelles act as nanoreactors, concentrating hydrophobic reactants in their core, which can significantly accelerate reaction rates and allow reactions to proceed under mild conditions in water. sacredheart.edunih.gov This technique is particularly attractive for making organic synthesis more sustainable by replacing volatile organic solvents with water. nih.govacs.org

Micellar catalysis has been successfully applied to a variety of organic transformations, including etherification reactions. nih.govacs.org The hydrophobic interior of the micelles provides a suitable environment for the reaction of nonpolar substrates, while the aqueous bulk phase serves as an environmentally benign solvent. nih.gov This approach has been shown to be effective for reactions that would otherwise require harsh conditions or toxic solvents. acsgcipr.org For example, esterification reactions, which are mechanistically similar to some etherification pathways, have been shown to proceed efficiently in aqueous micellar media without the need for dehydrating agents. nih.govnih.gov

| Methodology | Reactants | Catalyst/Surfactant | Key Features | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | Fatty alcohol, Epichlorohydrin | Solid base, Phase-transfer catalyst | No organic solvent, easy product separation, yields >75%. | ruhr-uni-bochum.de |

| Micellar Catalysis | Hydrophobic reactants | Various surfactants (e.g., TPGS-750-M) | Reactions in water, accelerated rates, mild conditions. | sacredheart.eduacsgcipr.orgnih.gov |

Compound Names

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₂H₂₆O |

| 1-Butanol | C₄H₁₀O |

| 1-Octanol | C₈H₁₈O |

| 1-Octene | C₈H₁₆ |

| 2-Butoxyheptane | C₁₁H₂₄O |

| 2-Heptanone | C₇H₁₄O |

| 2-Methylpentanal | C₆H₁₂O |

| 2-Methylpentanol | C₆H₁₄O |

| 4-ethylbenzenesulfonic acid | C₈H₁₀O₃S |

| Amberlyst | Varies |

| Benzyl alcohol | C₇H₈O |

| Benzyl butyl ether | C₁₁H₁₆O |

| Bi(OTf)₃ (Bismuth(III) triflate) | C₃BiF₉O₉S₃ |

| Bis(2-methylpentyl) ether | C₁₂H₂₆O |

| Butyl chloride | C₄H₉Cl |

| Butyl octadecyl ether | C₂₂H₄₆O |

| Butyl oleate | C₂₂H₄₂O₂ |

| Epichlorohydrin | C₃H₅ClO |

| Ethanol | C₂H₆O |

| Furfural | C₅H₄O₂ |

| Furfuryl alcohol | C₅H₆O₂ |

| Furfuryl ethyl ether | C₇H₁₀O₂ |

| Glycerol | C₃H₈O₃ |

| H-Beta (Zeolite) | Varies |

| H-FAU (Zeolite) | Varies |

| H-MFI (Zeolite) | Varies |

| H-MOR (Zeolite) | Varies |

| H₂SO₄ (Sulfuric acid) | H₂SO₄ |

| Oleic acid | C₁₈H₃₄O₂ |

| Palladium on carbon (Pd/C) | Pd/C |

| Sodium octoxide | C₈H₁₇NaO |

| Tetrabutylammonium hydrogen sulphate | C₁₆H₃₇NO₄S |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ |

Polymerization-Based Approaches for Long-Chain Polyethers and Functionalized Ethers

The synthesis of long-chain polyethers, structurally analogous to this compound but with repeating ether units, can be achieved through various polymerization techniques. These methods allow for precise control over the polymer's molecular weight, architecture, and functionality. Among the most effective are polymerization-based approaches that involve the ring-opening of cyclic ether monomers.

Anionic Ring-Opening Polymerization (AROP) of Ether-Containing Monomers

Anionic ring-opening polymerization (AROP) is a powerful and widely utilized method for the synthesis of well-defined polyethers. sci-hub.seresearchgate.net This chain-growth polymerization technique involves the nucleophilic attack of an anionic initiator on a strained cyclic ether monomer, such as an epoxide, leading to the opening of the ring and the formation of a propagating alkoxide species. masterorganicchemistry.com This process continues with the sequential addition of monomer units, resulting in the formation of a polyether chain. youtube.com

A key advantage of AROP is the ability to produce polyethers with controlled molecular weights and narrow molecular weight distributions, particularly when the rates of initiation and propagation are comparable and chain-transfer or termination reactions are minimized. researchgate.net The choice of initiator is crucial and can range from simple alkali metal alkoxides to more complex organometallic compounds. researchgate.net For instance, phosphazene bases, such as t-Bu-P4, have emerged as highly efficient catalysts for the AROP of substituted epoxides, enabling the synthesis of a wide variety of functional polyethers, including homopolymers and block copolymers. sci-hub.sesemanticscholar.org

The versatility of AROP allows for the use of a broad scope of ether-containing monomers, including functionalized epoxides. nih.gov Glycidyl ethers, which possess an epoxide ring and an ether linkage in their side chain, are particularly useful monomers for introducing specific functionalities into the resulting polyether. researchgate.netresearchgate.net This approach facilitates the synthesis of polyethers with pendant functional groups that can be tailored for specific applications. For example, the polymerization of glycidyl methyl ether, ethyl glycidyl ether, and ethoxyethyl glycidyl ether via AROP has been used to create thermosensitive polyethers. researchgate.net

The mechanism of AROP under basic conditions is analogous to an S(_N)2 reaction, where the nucleophilic initiator attacks the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.comlibretexts.org This regioselectivity is a key feature of base-catalyzed epoxide ring-opening. libretexts.org The reaction proceeds through a series of nucleophilic attacks, with each step regenerating an alkoxide at the chain end, which then attacks the next monomer molecule.

Table 1: Examples of Monomers and Initiators in Anionic Ring-Opening Polymerization (AROP) of Epoxides

| Monomer | Initiator/Catalyst System | Resulting Polymer Type |

|---|---|---|

| Substituted Epoxides (e.g., Alkylene Oxides, Glycidyl Ethers) | t-Bu-P4 Phosphazene Base | Functional Homopolymers, Block Copolymers sci-hub.se |

| Propylene (B89431) Oxide | N-heterocyclic carbenes (NHCs) and triisobutylaluminum (B85569) | Poly(propylene oxide) with controlled molar mass researchgate.net |

| Glycidyl Phenyl Ether (GPE) | Potassium diphenyl phosphide (B1233454) (KPPh₂) | Poly(glycidyl phenyl ether) dntb.gov.ua |

| Ethylene (B1197577) Oxide | Alkyllithium compounds and t-Bu-P4 | Poly(ethylene oxide) dntb.gov.ua |

| 1,2-Butylene Oxide and Glycidyl Ethers | Phosphazene base | End-functionalized polyethers dntb.gov.ua |

Monomer-Activated Anionic Ring-Opening Polymerization (MAROP)

To enhance the rate and control of AROP, particularly for less reactive monomers, the monomer-activated anionic ring-opening polymerization (MAROP) strategy has been developed. researchgate.net In this approach, a Lewis acid is used to activate the monomer, making it more susceptible to nucleophilic attack by the initiator. rsc.org This activation is typically achieved through the coordination of the Lewis acid to the oxygen atom of the epoxide ring, which increases the ring strain and enhances the electrophilicity of the carbon atoms. rsc.org

A common activating agent used in MAROP is triisobutylaluminum. rsc.org The combination of a nucleophilic initiator, such as a tetraalkylammonium halide, with a Lewis acid like triisobutylaluminum allows for the controlled polymerization of epoxides at lower temperatures and with faster reaction times compared to conventional AROP. rsc.org This methodology has been successfully applied to the synthesis of random copolyethers of propylene oxide and furfuryl glycidyl ether. rsc.org

The MAROP technique offers several advantages, including the ability to polymerize a wider range of functional monomers and to achieve better control over the polymer architecture. researchgate.net The use of an activating agent can help to suppress side reactions, such as chain transfer to the monomer, which can be problematic in traditional AROP systems. researchgate.net

Table 2: Key Features of Monomer-Activated Anionic Ring-Opening Polymerization (MAROP)

| Feature | Description | Example |

|---|---|---|

| Activation | A Lewis acid is employed to activate the cyclic ether monomer, increasing its reactivity towards nucleophilic attack. | Triisobutylaluminum is used to activate propylene oxide and furfuryl glycidyl ether monomers. rsc.org |

| Initiation | A nucleophilic initiator, often in conjunction with the Lewis acid, initiates the polymerization. | Tetraoctylammonium bromide serves as a nucleophilic initiator. rsc.org |

| Control | Enhanced control over molecular weight and dispersity is achieved due to faster initiation and propagation relative to side reactions. | Synthesis of poly(propylene oxide-co-furfuryl glycidyl ether) copolymers with varying compositions and controlled molar masses. rsc.org |

| Reaction Conditions | Polymerization can often be conducted under milder conditions (e.g., shorter times) compared to conventional AROP. | Copolymers with molar masses around 10,000 g mol⁻¹ were obtained in short times. rsc.org |

Synthesis of Amphiphilic Polyethers for Supramolecular Assembly

Amphiphilic polymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, are of significant interest due to their ability to self-assemble into ordered nanostructures in solution. nih.govnih.gov Polyethers are frequently used as the hydrophilic block in such systems, with poly(ethylene oxide) (PEO) being a prominent example. mdpi.com

The synthesis of amphiphilic block copolymers containing polyether segments can be achieved through sequential monomer addition using living polymerization techniques like AROP. nih.gov In this approach, a first block is synthesized by polymerizing a hydrophobic monomer, and subsequently, a hydrophilic ether-containing monomer is added to grow the second block from the active chain end of the first. This results in a well-defined block copolymer architecture. nih.govresearchgate.net

These amphiphilic block copolymers can self-assemble in selective solvents to form various morphologies, such as micelles, vesicles, and other complex structures. mdpi.comnih.gov For instance, block copolymers with a crystallizable polyether block can exhibit crystallization-driven self-assembly, leading to the formation of well-defined cylindrical micelles. mdpi.com The resulting supramolecular assemblies have potential applications in various fields, including drug delivery and nanotechnology. rsc.org

Furthermore, the design of amphiphilic homopolymers, where each monomer unit contains both hydrophilic and lipophilic functionalities, offers another route to supramolecular assemblies. nih.gov These homopolymers can form micelles in water and inverse micelles in organic solvents, and their self-assembly behavior can be finely tuned by subtle changes in the molecular structure. nih.gov

Investigations into the Chemical Reactivity and Transformation Mechanisms of 1 Butoxyoctane and Ether Compounds

Cleavage Reactions of the Ether Linkage: Acid-Catalyzed and Other Pathways

The ether bond (C-O-C) is generally characterized by its high chemical stability and resistance to many chemical reagents. wikipedia.org However, under specific conditions, particularly in the presence of strong acids, this linkage can be broken. This process, known as ether cleavage, is a cornerstone of ether reactivity. masterorganicchemistry.com

For an asymmetrical ether like 1-butoxyoctane, acid-catalyzed cleavage typically proceeds via a nucleophilic substitution mechanism. wikipedia.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comyoutube.com This step is crucial as it converts the alkoxy group (-OR) into a good leaving group (an alcohol, -ROH). masterorganicchemistry.com

Following protonation, a nucleophile, which is the conjugate base of the strong acid (e.g., Br⁻ or I⁻), attacks one of the adjacent carbon atoms. wikipedia.org The specific pathway, either Sₙ1 or Sₙ2, is dictated by the structure of the alkyl groups attached to the oxygen. masterorganicchemistry.comyoutube.com In the case of this compound, both the butyl and octyl groups are primary. Therefore, the cleavage reaction proceeds through an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org The halide nucleophile will attack the less sterically hindered carbon atom, displacing the more substituted alcohol. However, as both are primary and sterically similar, a mixture of products can be expected.

If an excess of the strong acid is used, the alcohol formed as an intermediate will be further converted into the corresponding alkyl halide. libretexts.org

Beyond strong acids, certain Lewis acids like boron tribromide (BBr₃) are also highly effective for ether cleavage. masterorganicchemistry.com In some cases, strongly basic agents such as organolithium compounds can also induce the cleavage of ether linkages, although this is more common with cyclic ethers. wikipedia.org

Oxidative Transformations and Peroxide Formation Mechanisms in Long-Chain Ethers

In the presence of atmospheric oxygen, ethers like this compound can undergo a process known as autoxidation. youtube.comosu.edu This slow, radical-initiated reaction leads to the formation of hydroperoxides, which can be unstable and potentially hazardous. youtube.com The mechanism is a radical chain process that is promoted by factors such as light and heat. osu.edu

The key steps in the autoxidation of a long-chain ether are:

Initiation: The reaction begins with the formation of a free radical. This can be initiated by a trace amount of an existing radical initiator or by UV light, which helps abstract a hydrogen atom from a carbon adjacent to the ether oxygen (the alpha-carbon). youtube.com This is the most favorable position for hydrogen abstraction because the resulting carbon-centered radical is stabilized by the adjacent oxygen atom.

Propagation: The carbon-centered radical then reacts with molecular oxygen (O₂), which behaves like a diradical, to form a peroxy radical (ROO•). youtube.comyoutube.com This highly reactive peroxy radical can then abstract a hydrogen atom from another ether molecule at the alpha-position. youtube.com This step regenerates the carbon-centered radical and forms an ether hydroperoxide. youtube.com This cycle of reactions continues, propagating the chain.

Termination: The reaction chain is terminated when two radicals combine to form a non-radical species. youtube.com

For this compound, oxidation can occur at the alpha-carbons of both the butyl and octyl chains, leading to the formation of different hydroperoxide isomers. Visual indicators of significant peroxide formation in liquid ethers can include the appearance of cloudiness, crystal formation, or wisp-like structures suspended in the liquid. osu.edu

Factors Influencing Ether Reactivity: Steric, Electronic, and Conformational Effects

The reactivity of an ether is not solely determined by the C-O-C bond itself but is significantly influenced by the nature of the attached alkyl groups. These influences can be categorized as steric, electronic, and conformational effects.

Steric Effects : Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents. wikipedia.orgchemistrywithdrsantosh.com In this compound, the butyl and octyl chains, while unbranched, create a sterically crowded environment around the ether oxygen. This bulk can impede the approach of reagents, such as nucleophiles in cleavage reactions, thereby reducing the reaction rate. numberanalytics.com

Electronic Effects : Electronic effects relate to how the distribution of electrons in a molecule influences its reactivity. otgscience.in The alkyl groups in this compound are weakly electron-donating through an inductive effect. otgscience.in This effect slightly increases the electron density on the ether oxygen, enhancing its basicity and the likelihood of it being protonated in the initial step of acid-catalyzed cleavage. However, this effect is generally modest for simple alkyl groups.

Conformational Effects : The long, flexible butyl and octyl chains of this compound can rotate freely around their single bonds, allowing the molecule to adopt numerous three-dimensional shapes or conformations. chemistrywithdrsantosh.com The molecule will predominantly exist in conformations that minimize steric repulsion. researchgate.net This flexibility can influence reactivity by potentially shielding the ether oxygen within the nonpolar hydrocarbon chains, making it less accessible for reaction.

| Factor | Description | Impact on this compound Reactivity |

| Steric | Repulsive forces between electron clouds of bulky groups. wikipedia.org | The butyl and octyl chains hinder the approach of nucleophiles to the ether linkage, slowing reaction rates (e.g., Sₙ2 cleavage). numberanalytics.com |

| Electronic | Electron-donating or withdrawing nature of substituents. otgscience.in | Alkyl groups are weakly electron-donating, slightly increasing the basicity of the ether oxygen and facilitating protonation. |

| Conformational | The spatial arrangement of atoms resulting from bond rotation. chemistrywithdrsantosh.com | The flexible chains can adopt conformations that physically block or expose the reactive ether oxygen, affecting its accessibility to reagents. |

Mechanistic Elucidation of Ether Reactions through Kinetic and Isotopic Studies

To definitively determine the mechanism of a chemical reaction, such as the cleavage or oxidation of ethers, chemists employ advanced experimental techniques, including kinetic and isotopic studies.

Kinetic Studies involve measuring the rate of a reaction and how it is affected by the concentration of each reactant. rsc.org For the acid cleavage of this compound, the rate law provides crucial mechanistic insight. If the reaction were to proceed via an Sₙ1 mechanism, the rate would depend only on the concentration of the protonated ether. If it proceeds via an Sₙ2 mechanism, as expected for primary ethers, the rate would depend on the concentration of both the protonated ether and the nucleophile (e.g., Br⁻). masterorganicchemistry.comyoutube.com By systematically varying concentrations and monitoring the reaction progress, the precise pathway can be confirmed.

Isotopic Studies utilize the kinetic isotope effect (KIE) to probe the transition state of a reaction. wayne.edulibretexts.org The KIE is the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). libretexts.org

Primary KIE : A significant primary KIE (kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org For example, in the autoxidation of this compound, if the abstraction of an alpha-hydrogen is the slowest step, replacing these hydrogens with deuterium (B1214612) would significantly slow down the reaction.

Secondary KIE : A smaller, secondary KIE (kH/kD is close to 1) is observed when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. epfl.ch This can provide information about changes in hybridization (e.g., sp³ to sp²) at a particular atom during the transition state. epfl.ch

By combining experimental rate data with KIE values, chemists can build a detailed picture of the reaction mechanism, validating proposed transition state structures and reaction pathways. rsc.orgwayne.edu

Environmental Fate and Degradation Pathways of 1 Butoxyoctane and Ether Compounds

Biotransformation and Microbial Degradation Studies

Biotransformation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a key process in the environmental fate of many organic compounds.

Aerobic Metabolism: Under aerobic conditions (in the presence of oxygen), many organic compounds can be mineralized to carbon dioxide and water by soil microorganisms. While specific studies on 1-butoxyoctane are scarce, research on other alkyl ethers suggests that it is likely to be biodegradable, although potentially at a slow rate. Studies on a range of symmetric alkyl ethers, from diethyl ether to di-n-heptyl ether, have shown that the rate of oxidation by Rhodococcus species decreases as the length of the alkyl chains increases. nih.gov This suggests that the long alkyl chains of this compound may hinder its rapid degradation. The initial step in the aerobic degradation of dialkyl ethers is often the oxidation of a carbon atom adjacent to the ether oxygen, catalyzed by monooxygenase enzymes. frtr.gov

Anaerobic Metabolism: Under anaerobic conditions (in the absence of oxygen), the biodegradation of ethers is generally much slower and less favorable. The ether bond is particularly resistant to anaerobic attack. nih.gov Studies on other ether compounds, such as the fuel oxygenate MTBE (methyl tert-butyl ether), have shown that anaerobic degradation is often very slow or does not occur at all in many environments. frtr.gov It is therefore expected that this compound would be persistent in anaerobic soil environments.

In aquatic environments, microbial degradation is most significant in the sediment, where microbial populations are more abundant than in the water column. Similar to soil ecosystems, the biotransformation of this compound in sediment-water systems will be highly dependent on the presence of oxygen.

In aerobic zones of the sediment-water interface, the degradation pathways are expected to be similar to those in aerobic soils. Microorganisms capable of degrading long-chain alkanes and other ethers may be able to co-metabolize or utilize this compound as a carbon source. The high octanol-water partition coefficient (Log P) of this compound (computed value of 5.2) indicates a strong tendency to partition from the water column into the sediment and organic matter, where it would be available for microbial degradation. nih.gov

In anaerobic sediments, which are common in many aquatic systems, the degradation of this compound is expected to be very limited. The persistence of the compound would likely be high in such environments.

Table 3: Summary of Expected Degradation Pathways for this compound

| Process | Environmental Compartment | Expected Significance | Notes |

|---|---|---|---|

| Hydrolysis | Water, Soil | Low | Significant only under strong acidic conditions. |

| Direct Photolysis | Water, Air | Negligible | Does not absorb sunlight in the environmentally relevant spectrum. |

| Indirect Photolysis | Air | High | Primary atmospheric degradation pathway via reaction with •OH radicals. |

| Volatilization | Water, Soil | Moderate | Dependent on temperature and environmental conditions. |

| Aerobic Biodegradation | Soil, Sediment | Moderate to Low | Likely to be slow due to long alkyl chains. |

| Anaerobic Biodegradation | Soil, Sediment | Very Low | Expected to be highly persistent. |

Microbial Mineralization in Surface Water Environments

Microbial mineralization, the conversion of an organic compound to inorganic products like carbon dioxide (CO₂) and water, is a critical process in determining the ultimate fate of chemicals in aquatic systems. The capability of indigenous microbial communities in surface water sediments to mineralize ether compounds has been well-documented, particularly for fuel oxygenates like methyl-tert-butyl ether (MTBE).

Studies on MTBE have shown that microorganisms native to stream and lake bed sediments can significantly mineralize this compound, with conversion rates to ¹⁴CO₂ ranging from 15% to 66% over a 50-day period nih.gov. Notably, this capacity for mineralization does not appear to depend on prior exposure of the microbial community to the contaminant; sediments from sites with no history of MTBE contamination demonstrated a comparable ability to degrade it, suggesting an innate metabolic potential within diverse aquatic ecosystems nih.gov.

The rate and extent of mineralization are highly dependent on the specific chemical structure of the ether. For instance, linear alkyl ether sulfates, which are used in surfactants, are known to biodegrade rapidly in river water, with 90-100% primary degradation observed within one to five days daltosur.com. In contrast, more complex or branched ethers may exhibit slower degradation rates epa.gov. The structure of this compound, a simple, unbranched dialkyl ether, suggests it would be susceptible to microbial attack. However, the elongation of alkyl chains in ethers has been shown to reduce the rate of oxidation by some bacteria, which may be due to decreased water solubility or a lower affinity of degradative enzymes for the larger substrate nih.gov. Therefore, while the potential for mineralization of this compound in surface waters exists, its rate is expected to be influenced by its physical properties and the specific enzymatic capabilities of the present microbial consortia.

Table 1: Microbial Mineralization and Biodegradation of Various Ether Compounds in Aquatic Environments

| Compound | Ether Type | Environment | Observed Degradation | Reference |

|---|---|---|---|---|

| Methyl-tert-butyl ether (MTBE) | Branched Alkyl Ether | Surface Water Sediment | 15-66% mineralization to CO₂ in 50 days | nih.gov |

| C12 Alkyl Ether Sulfates | Linear Alkyl Ether (functionalized) | River Die-Away Studies | 90-100% primary degradation in 1-5 days | daltosur.com |

| Ethylene (B1197577) Glycol Ethers | Glycol Ether | General Environment | Not persistent, readily biodegradable | nih.govresearchgate.netwikipedia.org |

| 1,4-Dioxane | Cyclic Ether | Aquifer Microcosms | Degraded over >80 days, but no growth on it as sole carbon source | nih.gov |

Environmental Persistence and Dissipation Mechanisms

The environmental persistence of an organic compound is determined by its resistance to various degradation processes. For ethers, persistence varies widely with chemical structure epa.gov. While some, like ethylene glycol ethers, are considered readily biodegradable and not persistent nih.govwikipedia.org, others, such as the fuel oxygenate MTBE and the cyclic ether 1,4-dioxane, are known for their recalcitrance and persistence in groundwater epa.gov.

The primary dissipation mechanisms for ethers in the environment are biotic and abiotic degradation.

Biodegradation: As discussed previously, microbial action is a key pathway for ether removal. The presence of linear alkyl chains, as in this compound, generally makes a compound more susceptible to biodegradation than branched or cyclic structures. For example, linear alkyl ether sulfates are readily degraded daltosur.com, whereas microcosm studies using soils previously exposed to MTBE showed no significant biodegradation of various branched alkyl ethers after one year epa.gov.

Abiotic Degradation: A significant abiotic dissipation route, particularly in the atmosphere, is photo-oxidation via reaction with hydroxyl radicals (•OH) researchgate.netca.gov. For several glycol ethers, this process leads to atmospheric half-lives in the range of 0.6 to 0.9 days ca.gov. Given its volatility, this compound released to the atmosphere would likely undergo similar photo-oxidation. Hydrolysis is not expected to be a significant degradation pathway for simple alkyl ethers like this compound, as the ether linkage is chemically stable under typical environmental pH and temperature conditions.

Characterization and Identification of Environmental Degradation Products and Metabolites

The microbial degradation of ethers typically begins with an enzymatic attack at one of the carbon atoms adjacent to the ether oxygen (α-carbon) nih.govnih.gov. This initial step, often catalyzed by a monooxygenase or O-dealkylase enzyme, introduces a hydroxyl group, forming an unstable hemiacetal nih.govrsc.org. The hemiacetal then spontaneously cleaves, breaking the ether bond and yielding an alcohol and an aldehyde nih.gov.

This mechanism has been observed across different types of ethers:

Dibenzyl ether degradation by Rhodococcus sp. proceeds through the formation of benzyl (B1604629) alcohol and benzaldehyde, with the latter being further oxidized to benzoic acid nih.gov.

MTBE degradation can yield tert-butyl alcohol (TBA) and formaldehyde (B43269) nih.gov.

Degradation of 1,4-dioxane can produce intermediates such as 2-hydroxyethoxyacetic acid (2HEAA) nih.gov.

Fungal degradation of 1,4-dioxane has been proposed to proceed via ethylene glycol, which is then metabolized through glycolic and oxalic acids uni-tuebingen.de.

Based on this established pathway, the degradation of This compound would be expected to proceed as follows:

Initial enzymatic hydroxylation at an α-carbon.

Spontaneous cleavage of the resulting hemiacetal.

This cleavage would yield either 1-butanol (B46404) and octanal OR octan-1-ol and butanal .

The resulting aldehydes (octanal and butanal) would likely be rapidly oxidized by other microorganisms to their corresponding carboxylic acids: octanoic acid and butanoic acid .

These shorter-chain alcohols and acids are common metabolites that can be readily mineralized by a wide range of microorganisms.

Table 2: Identified Degradation Products for Various Ether Compounds

| Original Compound | Identified Intermediates/Products | Reference |

|---|---|---|

| Dibenzyl ether | Benzyl alcohol, Benzaldehyde, Benzoic acid | nih.gov |

| Methyl-tert-butyl ether (MTBE) | tert-Butyl alcohol (TBA), tert-Butyl formate (B1220265) (TBF) | nih.govresearchgate.net |

| 1,4-Dioxane | 2-Hydroxyethoxyacetic acid (2HEAA), Ethylene glycol, Glycolic acid, Oxalic acid | nih.govuni-tuebingen.de |

| Diethyl ether | Ethanol (B145695), Acetaldehyde, Acetic acid | nih.govrsc.org |

| This compound (Proposed) | 1-Butanol, Octanal, Octan-1-ol, Butanal, Butanoic acid, Octanoic acid | Inferred from nih.govnih.gov |

Factors Governing Environmental Fate (e.g., Soil Organic Matter, pH, Redox Potential)

The rate and pathway of this compound degradation in the environment are governed by a complex interplay of physicochemical and biological factors.

Soil Organic Matter (SOM): SOM is a critical factor controlling the fate of organic pollutants mdpi.comfrontiersin.org. It influences contaminant behavior in two primary ways. First, organic compounds can adsorb to SOM, which reduces their concentration in the soil solution (bioavailability) and can slow degradation and leaching frontiersin.org. Second, SOM serves as the primary energy and carbon source for soil microorganisms psu.eduyoutube.com. Higher levels of SOM generally support a larger and more active microbial population, which can lead to the accelerated degradation of contaminants through processes like co-metabolism mdpi.com. The quality of the organic matter, such as its carbon-to-nitrogen (C:N) ratio, also affects microbial activity and nutrient cycling, thereby influencing degradation rates psu.edu.

pH: Soil and water pH significantly impacts microbial activity and the chemical stability of compounds. Most microbial degradation processes are optimal within a specific pH range, typically near neutral (pH 6-8) mdpi.comresearchgate.net. Extreme pH values can inhibit the enzymatic activity essential for biodegradation. Furthermore, pH can directly influence chemical reactions. For example, studies on lignin (B12514952) peroxidase, an enzyme that cleaves ether bonds in lignin, showed that its catalytic efficiency increased dramatically at a lower pH (2.6) compared to pH 5.0 nih.govnih.gov. This was attributed to the protonation of the substrate, which lowered the energetic barrier for bond cleavage nih.govnih.gov. While this compound itself is stable to hydrolysis, the pH of the environment will be a key factor controlling the rate of its enzymatic degradation.

Redox Potential (Eh): The redox potential of a soil or sediment determines whether conditions are aerobic (oxidizing, high Eh) or anaerobic (reducing, low Eh). This is a master variable that dictates which microbial metabolic pathways are active frtr.gov. Aerobic degradation, which uses oxygen as an electron acceptor, is generally a more rapid and efficient process for the breakdown of many organic pollutants, including ethers nih.gov. Under anaerobic conditions, other electron acceptors like nitrate, sulfate, or CO₂ are used, and degradation often proceeds more slowly, if at all. The redox potential is itself influenced by soil texture, water content, and the availability of decomposable organic matter researchgate.net. The nature of the solvent can also have an effect on the redox potential of dissolved molecules nih.govrsc.org.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Butoxyoctane

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for separating 1-butoxyoctane from complex mixtures. The choice of technique is largely dictated by the compound's volatility and polarity.

Gas Chromatography (GC) with Diverse Detection Systems

Given its volatility, gas chromatography (GC) is the most prevalent and effective method for the analysis of this compound. chromforum.org The separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): GC-FID is a robust and widely used technique for quantifying organic compounds like this compound. lbtu.lv As the compound elutes from the GC column and is burned in a hydrogen-air flame, it produces ions that generate a current proportional to the amount of substance present. This method is reliable for determining the purity of butanol and can be adapted for related ethers, although overloading the column can lead to peak distortion. chromforum.org For quantitative analysis of related compounds like 1,4-butanediol (B3395766) in drug substances, GC-FID provides a reliable method. researchgate.net

Mass Selective Detector (MSD): When coupled with a mass selective detector, GC becomes a powerful tool for both quantification and definitive identification. nih.gov The MSD ionizes the eluting compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a unique mass spectrum that serves as a molecular fingerprint. This technique is widely applied in the analysis of volatile organic compounds (VOCs) from various sources. researchgate.netrsc.org

Electron Capture Detector (ECD): While highly sensitive to compounds containing electronegative atoms like halogens, the utility of ECD for analyzing simple ethers like this compound is limited due to the absence of such functional groups.

A typical GC method for analyzing volatile compounds like ethers would involve a column such as a DB-1 or SE-54, with specific temperature programming to ensure adequate separation. researchgate.netthermofisher.com

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) is generally less suited for highly volatile and nonpolar compounds like this compound compared to GC. chromforum.org However, HPLC can be employed, particularly when dealing with less volatile matrices or when derivatization is used to enhance detectability.

Normal Phase HPLC: This variant uses a polar stationary phase and a non-polar mobile phase. It is not the typical choice for a non-polar compound like this compound.

Reverse Phase HPLC: As the most common mode of HPLC, it utilizes a non-polar stationary phase (like C18) and a polar mobile phase (e.g., methanol-water mixtures). researchgate.net While applicable to a wide range of organic molecules, its effectiveness for a small, non-polar ether is limited without derivatization.

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is generally used for large molecules like polymers, making it unsuitable for the analysis of this compound.

Specialized stationary phases, such as those incorporating crown ethers, have been developed for the challenging separation of certain classes of compounds like chiral amines, but this is not directly applicable to a simple achiral ether like this compound. researchgate.net

Hyphenated Chromatography-Mass Spectrometry Techniques for Comprehensive Analysis

The coupling of chromatography with mass spectrometry provides the highest level of analytical confidence by combining the separation power of chromatography with the specific detection and identification capabilities of MS.

GC-MS: This is the gold standard for the analysis of volatile and semi-volatile compounds. mdpi.com It provides retention time data from the GC and a mass spectrum from the MS, allowing for unambiguous identification by comparing the obtained spectrum with library data. nih.gov The fragmentation pattern is key; for ethers, cleavage of the C-C bond adjacent to the oxygen is a common pathway. libretexts.org The resulting fragments, often in clusters separated by 14 mass units (representing CH₂ groups), help in elucidating the structure of the alkane chains. whitman.edulibretexts.org

LC-MS and HPLC-MS/MS: While less common for this specific compound, these techniques are invaluable for non-volatile or thermally labile molecules. In tandem MS (MS/MS), a specific ion from the first mass spectrometer (the precursor ion) is selected and fragmented to produce daughter ions, providing an even higher degree of structural information and specificity. asdlib.orgnih.gov This approach is crucial in complex sample analysis where co-eluting interferences are present.

| Technique | Typical Application for this compound | Strengths | Limitations |

|---|---|---|---|

| GC-FID | Quantitative analysis, purity assessment | Robust, good linearity, cost-effective | Provides only retention time, no structural confirmation |

| GC-MS | Definitive identification and quantification | High specificity, structural information from mass spectrum nih.gov | More expensive than GC-FID |

| HPLC | Generally not preferred | Suitable for non-volatile compounds | Poor retention and sensitivity for volatile, non-polar compounds chromforum.org |

| GC-MS/MS | Trace analysis in complex matrices | Extremely high selectivity and sensitivity nih.gov | Complex method development, high cost |

Spectroscopic Characterization Methods for Molecular Structure

Spectroscopic methods are indispensable for elucidating the precise molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. uobasrah.edu.iq It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show characteristic signals for the protons on the carbons adjacent to the ether oxygen. These protons are deshielded and appear at a downfield chemical shift, typically in the 3.4 to 4.5 δ range. pressbooks.pub The remaining alkyl protons would appear at higher fields (further upfield). The integration of the peak areas gives the ratio of protons in each unique environment, and the splitting patterns (e.g., triplets, sextets) reveal the number of adjacent, non-equivalent protons, allowing for the complete assignment of the butyl and octyl chains. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info Similar to ¹H NMR, the carbons directly bonded to the ether oxygen are deshielded and resonate at a downfield chemical shift, typically in the 50 to 80 δ range. pressbooks.pubfiveable.me The other alkyl carbons would appear in the typical alkane region of the spectrum. The number of distinct peaks confirms the number of non-equivalent carbons in the structure.

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Butoxy Group | -O-CH₂-CH₂-CH₂-CH₃ | ~3.4 (triplet) | ~70-75 |

| -O-CH₂-CH₂-CH₂-CH₃ | ~1.5-1.6 (multiplet) | ~30-32 | |

| -O-CH₂-CH₂-CH₂-CH₃ | ~1.3-1.4 (sextet) | ~19-20 | |

| -O-CH₂-CH₂-CH₂-CH₃ | ~0.9 (triplet) | ~13-14 | |

| Octyl Group | -O-CH₂-(CH₂)₆-CH₃ | ~3.4 (triplet) | ~70-75 |

| -(CH₂)₆-CH₃ | ~0.9 (triplet) | ~14 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of an ether like this compound is the strong C-O-C stretching absorption. This band is typically found in the fingerprint region, between 1050 and 1150 cm⁻¹. pressbooks.pub The spectrum would also feature prominent C-H stretching and bending vibrations from the alkyl chains. For instance, C-H stretching absorptions are expected around 2845-2975 cm⁻¹, with bending vibrations appearing near 1365-1470 cm⁻¹. docbrown.infodocbrown.info The absence of bands for other functional groups, such as a broad O-H stretch (3200-3550 cm⁻¹) or a strong C=O stretch (around 1715 cm⁻¹), confirms the compound's identity as a simple ether. spcmc.ac.indocbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C-O-C stretch is also Raman active, the technique is particularly sensitive to non-polar bonds. Therefore, the C-C and C-H vibrations of the alkyl chains would produce strong signals. For simple ethers, the Raman spectra can show many active modes in the low-frequency "fingerprint" region, which can be useful for identification when compared with reference spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that measures the absorption of ultraviolet or visible light by a substance. For a molecule to absorb light in the UV-Vis region (approximately 200-800 nm), it must contain chromophores, which are functional groups or parts of a molecule that have electrons capable of being excited to higher energy levels. In its native state, this compound, a saturated ether, lacks significant chromophores. Its structure consists of single carbon-carbon and carbon-oxygen bonds, and the electrons in these sigma (σ) bonds require high energy (vacuum UV region, <200 nm) for excitation, which is outside the range of standard UV-Vis spectrophotometers. Consequently, the zero-order UV-Vis spectrum of this compound is generally uninformative for direct quantification or qualitative analysis.

However, derivative spectroscopy can enhance the utility of UV-Vis analysis, particularly in complex matrices where background interference is a problem. whoi.eduslideshare.net This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. whoi.edu The introduction of microcomputers has made it practical to use mathematical methods to generate derivative spectra quickly and reliably. whoi.edu

The primary advantages of derivative spectroscopy in this context include:

Resolution of Overlapping Spectra: In mixtures, the absorption bands of different components often overlap. Derivative spectra can resolve these overlapping bands into more distinct signals, as the derivative process accentuates small changes in the spectral curvature.

Background Elimination: Broad, featureless background absorption can be effectively minimized or eliminated. The second or higher even-order derivatives of a broad background signal are often negligible compared to the sharper signals of an analyte, even if the analyte's direct absorbance is weak.

Enhanced Spectral Detail: Derivative spectra are more complex than zero-order spectra, revealing more features like inflection points that can be used for qualitative characterization or "fingerprinting" of a sample. whoi.edu Spectra that appear similar in normal absorbance mode may show significant differences in derivative mode. whoi.edu

For the analysis of a compound like this compound, derivative UV-Vis spectroscopy would not be used for direct detection but could be invaluable if the compound is part of a formulation or mixture containing other UV-active substances. It could help quantify the other components by removing the flat, non-absorbing background contribution of the ether. Quantitative analysis using derivative spectra can be performed using various methods, including the tangent method for first-derivative spectra or measuring the amplitude of derivative peaks. youtube.com

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique ideal for the molecular identification of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition. When coupled with techniques like Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. libretexts.org The molecular ion peak ([M]⁺) for this compound (C₁₂H₂₆O) would appear at an m/z of 186.33. nih.gov

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The resulting fragmentation pattern is a unique fingerprint that aids in structure elucidation. For ethers, fragmentation commonly occurs at the C-O bond and the C-C bonds adjacent to the oxygen. libretexts.org

The expected fragmentation pattern for this compound would include the following key steps:

Alpha-Cleavage (C-C bond next to oxygen): The most significant fragmentation pathway for ethers is the cleavage of a C-C bond alpha to the ether oxygen. This can happen on either side of the oxygen atom.

Cleavage of the butyl chain results in the loss of a propyl radical (•C₃H₇) to form a stable oxonium ion at m/z 101 ([CH₃(CH₂)₇OCH₂]⁺).

Cleavage of the octyl chain leads to the loss of a heptyl radical (•C₇H₁₅) to form an oxonium ion at m/z 73 ([CH₃(CH₂)₃OCH₂]⁺).

C-O Bond Cleavage: The bond between the carbon and oxygen can also break, leading to the formation of alkyl cations.

Cleavage can produce a butyl cation ([C₄H₉]⁺) at m/z 57. This is often a prominent peak.

Cleavage can also produce an octyl cation ([C₈H₁₇]⁺) at m/z 113.

Further Fragmentation: These primary fragments can undergo further fragmentation, leading to a series of smaller ions, typically differing by 14 mass units (CH₂), which is characteristic of alkyl chains. libretexts.org

The interactive table below summarizes the probable major fragment ions for this compound in an electron ionization mass spectrum.

Emerging and Specialized Analytical Approaches

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow capillary tube. While standard CE is most effective for charged species, its application can be extended to neutral molecules like this compound through a technique called Micellar Electrokinetic Chromatography (MEKC).

In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer solution at a concentration above its critical micelle concentration. This forms micelles, which are charged aggregates that act as a pseudostationary phase. The separation mechanism for a neutral analyte like this compound is based on its partitioning between the aqueous buffer and the hydrophobic interior of the micelles. Neutral molecules that are more soluble in the micelles will travel slower, while those that are less soluble will travel faster, closer to the speed of the bulk electroosmotic flow.

The potential advantages of using MEKC for the analysis of this compound include:

High Separation Efficiency: CE techniques are known for their extremely high theoretical plate counts, leading to sharp peaks and excellent resolution.

Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and microliter volumes of reagents, making it cost-effective and suitable for precious samples.

Versatility: By changing the type of surfactant or adding organic modifiers to the buffer, the selectivity of the separation can be fine-tuned to optimize the analysis of different types of hydrophobic molecules.

Although specific applications for this compound are not widely documented, MEKC is a well-established method for the separation of various neutral compounds, including hydrophobic and volatile organic compounds, making it a viable emerging approach for the quantification of this compound in complex mixtures.

Advanced Imaging Techniques (e.g., Fluorescence and Raman Microscopy, Atomic Force Microscopy)

Advanced microscopy techniques offer the ability to characterize materials at the micro- and nanoscale, providing spatial and chemical information that is inaccessible with bulk analytical methods.

Fluorescence Microscopy: This technique relies on the detection of fluorescence emitted from a sample. Since this compound is not naturally fluorescent, its direct visualization is not possible. However, this method can be applied by tagging the molecule with a fluorophore. For instance, a derivative of this compound could be synthesized to include a fluorescent group. This approach would enable the imaging of its distribution in complex systems, such as its localization within emulsions, on surfaces, or in biological systems. Research has shown that ether functionalities can be incorporated into fluorescent probes, for example, to detect other molecules like carbon monoxide, demonstrating the chemical compatibility of the ether linkage with fluorescent dye systems. nih.govacs.org

Raman Microscopy: Raman microscopy is a powerful non-destructive technique that provides chemical "fingerprints" of a sample by measuring the inelastic scattering of monochromatic light. Unlike fluorescence, it does not require labeling. The Raman spectrum of an ether is characterized by specific vibrational modes. researchgate.net For this compound, key Raman-active modes would include:

C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region.

CH₂ Bending/Scissoring: Signals around 1450 cm⁻¹.

C-O-C Stretching: Characteristic symmetric and asymmetric stretching vibrations of the ether linkage, typically found in the 1150-1085 cm⁻¹ region. aip.org

Skeletal Vibrations: Other peaks in the "fingerprint" region (<1500 cm⁻¹) corresponding to C-C bond vibrations.

Raman microscopy can map the spatial distribution of this compound on a surface or within a mixture by collecting a spectrum at each point, making it a valuable tool for studying formulations and material interfaces. Raman spectroscopy is particularly well-suited for studying surfactant solutions and conformational changes in hydrocarbon chains. acs.org

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. montana.edumontana.edu It uses a sharp tip on a cantilever to scan the sample surface, measuring forces between the tip and the sample to construct a 3D image. numberanalytics.com While standard AFM provides morphological information (e.g., roughness, particle size), it does not directly yield chemical information. asmicro.comlibretexts.org However, its utility can be greatly expanded by combining it with other techniques. For example, AFM-IR (Atomic Force Microscopy-Infrared Spectroscopy) combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy, allowing for the chemical identification of materials at the nanoscale. This could be used to study thin films or adsorbed layers of this compound on various substrates.

Biosensors in Chemical Analysis

Biosensors are analytical devices that combine a biological recognition element (e.g., enzyme, antibody, protein) with a physicochemical transducer to detect a target analyte. nih.gov They offer the potential for rapid, sensitive, and selective analysis, making them an emerging area for the detection of volatile organic compounds (VOCs) like this compound. nih.govresearchgate.net The development of a biosensor for this compound could be approached in several ways:

Enzyme-Based Biosensors: These sensors utilize an enzyme that specifically reacts with the target analyte. For an ether like this compound, a cytochrome P450 monooxygenase could be a candidate for the biological recognition element, as these enzymes are known to metabolize ethers. The reaction could be monitored by a transducer that detects changes in oxygen consumption, heat, or the production of an electrochemically active product. nih.gov